molecular formula C14H20BrNO3S B13166914 (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

Katalognummer: B13166914
Molekulargewicht: 362.28 g/mol
InChI-Schlüssel: HQMYCYNTULCALY-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is a synthetic organic compound characterized by the presence of a bromine atom, a sulfonyl group, and an azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Bromination: The bromine atom is introduced through bromination reactions, typically using reagents like bromine or N-bromosuccinimide.

    Final Coupling:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1S)-1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is unique due to the combination of its structural features, including the azepane ring, sulfonyl group, and bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H20BrNO3S

Molekulargewicht

362.28 g/mol

IUPAC-Name

(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

InChI

InChI=1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2/t14-/m1/s1

InChI-Schlüssel

HQMYCYNTULCALY-CQSZACIVSA-N

Isomerische SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O

Kanonische SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.